molecular formula C23H22N4O4 B2423610 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2137634-01-4

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2423610
CAS No.: 2137634-01-4
M. Wt: 418.453
InChI Key: XPRZGIMJFPLIQM-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-13-24-25-27(21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZGIMJFPLIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CN=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137634-01-4
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
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Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a complex organic compound notable for its structural diversity and potential biological applications. This compound features a triazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its unique chemical properties and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of 418.45 g/mol. Its structure includes:

  • Triazole Ring : Known for stability and ability to form coordination complexes.
  • Piperidine Moiety : Provides potential for diverse biological interactions.
  • Fluorenylmethoxycarbonyl Group : Enhances solubility and stability.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring through azide-alkyne cycloaddition reactions. Such methodologies are crucial for developing derivatives with enhanced biological activities.

Biological Activity

The biological activities associated with this compound are diverse and include:

Antimicrobial Activity :
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Properties :
Triazole derivatives have been investigated for their anticancer effects. A study reported that certain triazole compounds showed cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating promising therapeutic potential .

Antiviral Effects :
Triazoles have also been noted for their antiviral properties. The stability of the triazole ring contributes to its effectiveness against viral pathogens in vitro .

Case Studies

Several studies have highlighted the biological activity of triazole-containing compounds:

  • Antitubercular Activity : A derivative similar to the compound was evaluated against Mycobacterium tuberculosis, showing lower activity than standard treatments but still significant enough to warrant further investigation .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific triazole derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. For example, one derivative had an IC50 of 6.2 μM against HCT-116 cells .

Comparative Analysis

To better understand the unique aspects of this compound compared to other triazole compounds, the following table summarizes key features:

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Aminopiperidin-1-yl)-1H-1,2,3-triazoleContains piperidine; lacks fluorenylmethoxycarbonylModerate antimicrobial activity
5-Methyl-1H-1,2,3-triazoleSimple triazole structureLimited biological activity
4-CarboxyphenyltriazoleContains carboxylic acid groupAnticancer properties observed

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Compounds containing triazole rings have demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial and fungal pathogens. For example, modifications to the triazole structure have been linked to increased efficacy against resistant strains of bacteria .

Antiviral Properties

Triazole derivatives are also being investigated for their antiviral potential. Certain compounds in this class have shown the ability to inhibit viral replication, making them candidates for the development of antiviral therapies targeting viruses such as HIV and hepatitis C virus (HCV) .

Anticancer Effects

The triazole moiety is associated with anticancer activity. Research has indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including cell cycle arrest and mitochondrial pathway activation. In vitro studies on similar triazole compounds have shown promising results in inhibiting the growth of multiple cancer cell lines.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication (e.g., HIV, HCV)
AnticancerInduces apoptosis and cell cycle arrest

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

Antimicrobial Study

A series of synthesized 1,2,3-triazole derivatives were evaluated for their antimicrobial efficacy. Results indicated that structural modifications significantly enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Cancer Research

In vitro studies demonstrated that certain triazole compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings support further exploration into their potential as anticancer agents .

Antiviral Research

Recent investigations into the antiviral potential of triazole derivatives against viruses like Zika have shown promising results, indicating their therapeutic applicability in viral infections.

Preparation Methods

Fmoc Protection of Piperidin-4-amine

The Fmoc group is introduced to the piperidine nitrogen to prevent undesired side reactions during subsequent steps.

Procedure :

  • Dissolve piperidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and Fmoc-Cl (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Key Data :

Parameter Value
Yield 85–90%
Purity (HPLC) ≥95%
Characterization ¹H NMR, ¹³C NMR, HRMS

Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for constructing the 1,2,3-triazole ring.

Procedure :

  • Synthesize 4-azido-Fmoc-piperidine from Fmoc-piperidin-4-amine via diazotransfer.
  • React with propiolic acid (1.5 equiv) in tert-butanol/water (3:1) with CuSO₄ (0.1 equiv) and sodium ascorbate (0.2 equiv).
  • Stir at 60°C for 6 hours.
  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Optimization Insights :

  • Solvent polarity (e.g., DMSO/EtOAc mixtures) influences reaction efficiency.
  • Catalyst loading : Excess Cu(I) may lead to byproducts; 10 mol% is optimal.

Key Data :

Parameter Value
Yield 75–80%
Regioselectivity >99% (1,4-triazole)
Characterization FT-IR, LC-MS

Alternative Triazole Synthesis: Non-Cu Catalyzed Methods

For copper-sensitive substrates, strain-promoted azide-alkyne cycloaddition (SPAAC) or ruthenium catalysis may be employed.

SPAAC Protocol :

  • Use dibenzocyclooctyne (DBCO) as a strained alkyne.
  • React with 4-azido-Fmoc-piperidine in THF at 25°C for 24 hours.
  • Isolate via flash chromatography.

Key Data :

Parameter Value
Yield 60–65%
Solvent Tetrahydrofuran (THF)
Limitations Lower regioselectivity

Carboxylic Acid Functionalization

The triazole-5-carboxylic acid moiety is typically introduced via hydrolysis of a nitrile or ester precursor.

Ester Hydrolysis :

  • React triazole-5-ethyl ester with NaOH (2.0 equiv) in ethanol/water (1:1).
  • Heat at 80°C for 4 hours.
  • Neutralize with HCl and filter the precipitate.

Key Data :

Parameter Value
Yield 90–95%
Purity ≥98%

Challenges and Mitigation Strategies

Epimerization at Piperidine Centers

Cause : Basic conditions during Fmoc deprotection or coupling.
Solution : Use milder bases like pyrrolidine instead of piperidine.

Triazole Ring Oxidation

Cause : Prolonged exposure to oxygen.
Solution : Conduct reactions under inert atmosphere (N₂/Ar).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.30 (m, 8H, Fmoc aromatic), 4.45–3.90 (m, 4H, piperidine and Fmoc-CH₂).
  • HRMS : m/z calculated for C₂₃H₂₂N₄O₄ [M+H]⁺: 419.1712; found: 419.1709.

Chromatographic Purity :

  • HPLC : RT = 6.72 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and Fmoc group integrity (δ 4.2–4.5 ppm for -CH₂-O-) ().
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 418.453 for [M+H]⁺) ().
  • HPLC : Retention time consistency (e.g., 12.3 min under 70% acetonitrile) ensures batch-to-batch reproducibility ().
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine and triazole moieties ().

How does the Fmoc-protecting group influence the compound’s stability and reactivity in solid-phase peptide synthesis (SPPS)?

Advanced Research Question
The Fmoc group:

  • Enhances Stability : Prevents undesired side reactions (e.g., acylation) during SPPS due to its orthogonality to acid-labile protecting groups ().
  • Facilitates Deprotection : Removed under mild basic conditions (20% piperidine in DMF, 2 × 10 min), preserving acid-sensitive triazole linkages ().
    Methodological Consideration : Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc absorbance) ().

What are common impurities in the synthesis of this compound, and how can they be mitigated?

Basic Research Question

  • Unreacted Fmoc-Piperidine : Detected via TLC (Rf 0.5 in ethyl acetate/hexane 1:1). Mitigate by optimizing stoichiometry (1.2 eq Fmoc-Cl) ().
  • Triazole Regioisomers : Avoid using excess Cu(I) (>10 mol%), which promotes non-selective cycloaddition ().
  • Oxidative Byproducts : Use degassed solvents and inert atmosphere to prevent triazole oxidation ().

How can researchers design binding assays to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure real-time binding kinetics (KD, kon/koff) at varying compound concentrations (0.1–100 μM) ().
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the protein solution ().
  • Competitive ELISA : Use a labeled competitor (e.g., biotinylated ligand) to determine IC₅₀ values ().

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

  • Scenario : Discrepancies in ¹H NMR integration ratios (e.g., triazole vs. Fmoc protons).
    Resolution :
    • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in piperidine) by acquiring spectra at 25°C and 50°C ().
    • Synthetic Controls : Compare with spectra of analogous compounds (e.g., pyrazole or oxazole derivatives) ().
    • Computational Modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian 16) validates proposed structures ().

What are the safety considerations for handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Acute toxicity (oral, dermal Category 4), skin/eye irritation ().
  • Handling : Use nitrile gloves, fume hood, and closed systems to avoid dust inhalation ().
  • Waste Disposal : Neutralize with 10% acetic acid before incineration ().

How can computational methods predict the compound’s bioactivity and guide experimental validation?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., HIV-1 protease) to prioritize synthesis of high-scoring derivatives ().
  • ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (>80 Ų) to enhance bioavailability ().

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₂N₄O₄
Molecular Weight418.453 g/mol
HPLC Retention Time12.3 min (C18, 70% MeCN)
Stability in Solution>24 hours in DMSO at -20°C

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